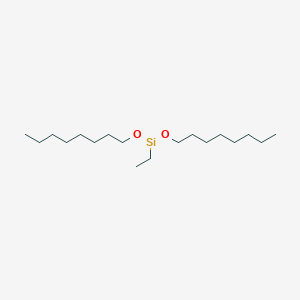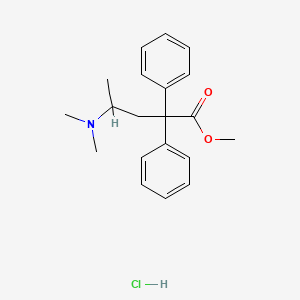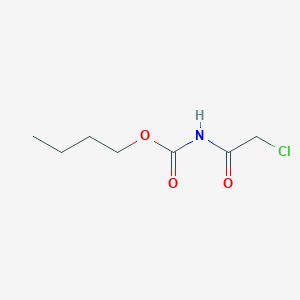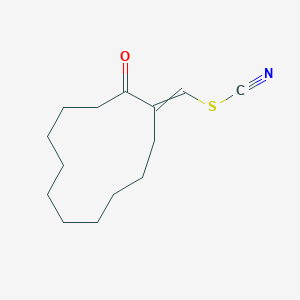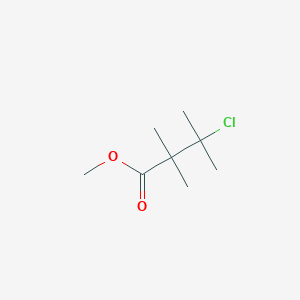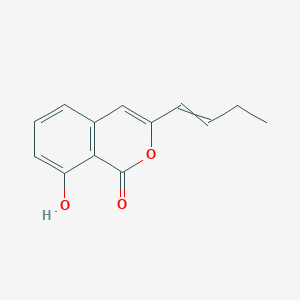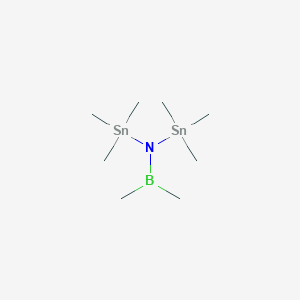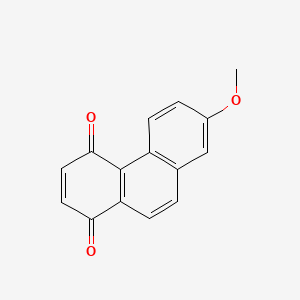
7-Methoxyphenanthrene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxyphenanthrene-1,4-dione is an organic compound belonging to the phenanthrene family. Phenanthrenes are polycyclic aromatic hydrocarbons with a three-ring structure. This compound is characterized by the presence of a methoxy group (-OCH₃) at the 7th position and two ketone groups (C=O) at the 1st and 4th positions on the phenanthrene backbone. Phenanthrene derivatives are known for their diverse biological activities and are found in various natural sources, including plants and fungi .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxyphenanthrene-1,4-dione typically involves the methoxylation of phenanthrene derivatives. One common method is the CuI-catalyzed methoxylation reaction. For instance, the bromination of 9-bromophenanthrene can yield a phenanthrene bromide product mixture, which is then converted to methoxy products using CuI as a catalyst . The reaction conditions often include the use of solvents and prolonged reaction times to increase selectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale bromination and methoxylation reactions, similar to the laboratory synthesis methods. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
7-Methoxyphenanthrene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming phenanthrene diols.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for electrophilic substitution reactions.
Major Products
The major products formed from these reactions include various phenanthrene derivatives, such as phenanthrene quinones, phenanthrene diols, and substituted phenanthrenes .
Scientific Research Applications
7-Methoxyphenanthrene-1,4-dione has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex phenanthrene derivatives.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Methoxyphenanthrene-1,4-dione involves its interaction with cellular targets and pathways. The compound can inhibit specific enzymes and interfere with cellular processes, leading to its biological effects. For example, it may inhibit the activity of certain kinases or disrupt the function of cellular membranes . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-4-methoxyphenanthrene-2,8-di-O-β-D-glucoside
- 8-Hydroxy-4-methoxyphenanthrene-2,7-di-O-β-D-glucoside
- 7-Hydroxy-2,3,4,8-tetramethoxyphenanthrene
- 2,3,4-Trimethoxy-7,8-methylenedioxyphenanthrene
Uniqueness
7-Methoxyphenanthrene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
63216-07-9 |
|---|---|
Molecular Formula |
C15H10O3 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
7-methoxyphenanthrene-1,4-dione |
InChI |
InChI=1S/C15H10O3/c1-18-10-3-5-11-9(8-10)2-4-12-13(16)6-7-14(17)15(11)12/h2-8H,1H3 |
InChI Key |
WHHZHILRTWXQLL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(C=C2)C(=O)C=CC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


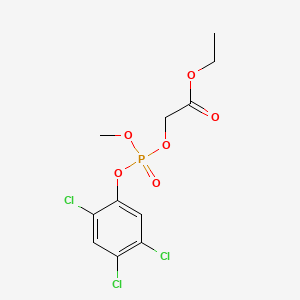
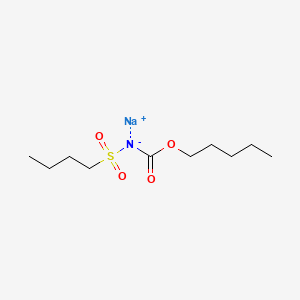
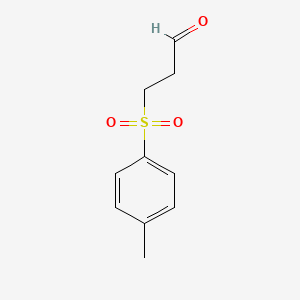
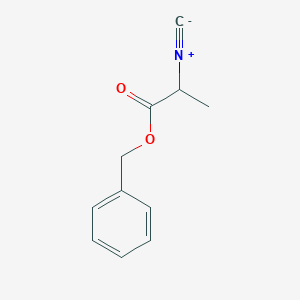
![3-[(4-Methylphenyl)selanyl]prop-2-enamide](/img/structure/B14503433.png)

![6-Phenyl-3-(prop-2-yn-1-yl)-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B14503448.png)
